4-Oxazolidinone
Overview
Description
4-Oxazolidinone is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its structure. It is one of the three possible isomers of oxazolidinone, the others being 2-oxazolidinone and 3-oxazolidinone. This compound has gained significant attention due to its broad applications in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of N-Boc-L-phenylglycine with a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under the action of a catalyst .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of toxic reagents. For example, the preparation of (S)-4-phenyl-2-oxazolidinone avoids cytotoxic reagents and solvents, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolidinone N-oxides.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted oxazolidinones, amino alcohols, and oxazolidinone N-oxides .
Scientific Research Applications
4-Oxazolidinone has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-oxazolidinone derivatives, such as linezolid, involves inhibiting bacterial protein synthesis. These compounds bind to the bacterial 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis and bacterial growth .
Comparison with Similar Compounds
2-Oxazolidinone: Another isomer with similar applications but different structural properties.
3-Oxazolidinone: Less commonly studied but still relevant in medicinal chemistry.
Uniqueness: 4-Oxazolidinone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its derivatives, such as linezolid, have proven to be highly effective antibiotics with a unique mechanism of action .
Properties
IUPAC Name |
1,3-oxazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFLWCSJYTAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316914 | |
Record name | 4-Oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-83-5 | |
Record name | 4-Oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5840-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S7257HC7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.